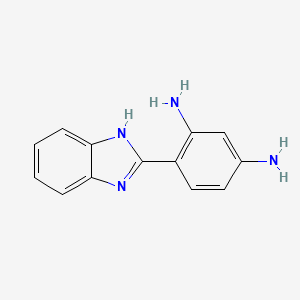

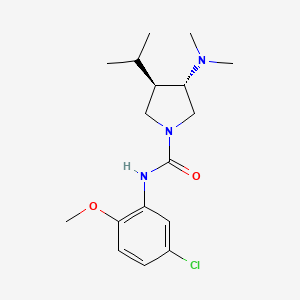

![molecular formula C22H19NO2 B5679901 5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)

5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibenzo[b,f]azepines are tricyclic compounds recognized for their relevance in pharmaceutical applications. These compounds, including the specific 5-(2-methoxybenzoyl) derivative, are notable for their complex molecular structure and their utility in synthesizing a range of pharmaceutically active compounds.

Synthesis Analysis

A versatile synthetic approach to dibenzo[b,f]azepines involves intramolecular Friedel-Crafts alkylation, yielding various derivatives with significant supramolecular assemblies. This method has facilitated the preparation of closely-related benzo[b]pyrimido[5,4-f]azepine derivatives, highlighting the synthetic flexibility of this compound class (Acosta et al., 2015).

Molecular Structure Analysis

The molecular conformations of dibenzo[b,f]azepine derivatives typically involve a boat-type conformation of the azepine ring. Supramolecular assemblies depend on hydrogen bonds, π-π stacking interactions, and other non-covalent interactions, illustrating the compound's ability to form complex structures (Acosta et al., 2015).

Chemical Reactions and Properties

Dibenzo[b,f]azepines undergo various chemical reactions, including nucleophilic substitution and cyclopropanation, influenced by the presence of substituents and reaction conditions. These reactions expand the utility of dibenzo[b,f]azepines in synthesizing novel compounds with potential pharmaceutical applications.

Physical Properties Analysis

The physical properties of dibenzo[b,f]azepines, such as crystallization behavior and molecular conformation, are closely linked to their molecular structure. The orientation of substituents and the formation of supramolecular assemblies significantly influence these properties, affecting solubility, melting points, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of dibenzo[b,f]azepines, including reactivity towards various reagents and conditions, are essential for their application in medicinal chemistry. These compounds exhibit a range of reactivities, enabling their use in the synthesis of complex molecules with specific biological activities.

- (Acosta et al., 2015)

- (Bhatt & Patel, 2005)

- (Jørgensen et al., 1999)

properties

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-25-21-13-7-4-10-18(21)22(24)23-19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGAUVGGWIDIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

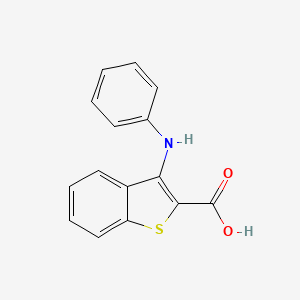

![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)

![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)

![6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)

![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)

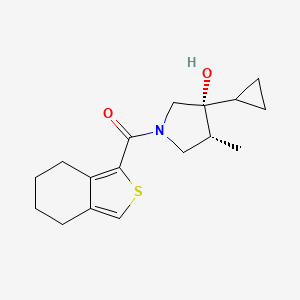

![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)